2-Fluorocinnamic acid

Enzyme inhibition Alzheimer's disease research Cholinesterase selectivity

Procure 2-Fluorocinnamic Acid (CAS 18944-77-9) for research requiring selective butyrylcholinesterase (BChE) inhibition, as ortho-substitution targets BChE over AChE, opposite to para-fluoro analogs. Characterized by mp 179-183°C, logP 1.92, and pKa 3.70, this ortho-fluorinated scaffold is essential for medicinal chemistry and biocide potentiation (FICI ≤1 with lactic acid). Do not substitute with generic cinnamic acids, which compromise target selectivity and SAR integrity.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 18944-77-9
Cat. No. B177403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorocinnamic acid
CAS18944-77-9
Synonyms2-fluorocinnamic acid
2-fluorocinnamic acid, (E)-isomer
ortho-fluorocinnamate
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)F
InChIInChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
InChIKeyIOUDZAFBPDDAMK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorocinnamic Acid (CAS 18944-77-9) for Scientific Procurement: A Cinnamic Acid Derivative with Fluorine-Enabled Selectivity and Biocide Potentiation


2-Fluorocinnamic acid (2-FCA), CAS 18944-77-9 (also 451-69-4), is an ortho-fluorinated cinnamic acid derivative of the general formula C₉H₇FO₂ . It exists as a white crystalline solid at room temperature with a melting point of 179-183°C . Characterized by a fluorine atom at the ortho position of its phenyl ring, it possesses an experimentally determined logP of 1.92 and a pKa of 3.70 . This specific halogenation profile differentiates it from unsubstituted cinnamic acid and other regioisomeric analogs (meta, para), imparting distinct electronic and steric properties that translate into quantifiable differences in biological activity, particularly enzyme inhibition selectivity and antimicrobial potentiation [1].

Why Unsubstituted or Regioisomeric Cinnamic Acids Cannot Replace 2-Fluorocinnamic Acid in Specialized Applications


Generic substitution of 2-fluorocinnamic acid with unsubstituted cinnamic acid or other halogenated analogs is not scientifically sound due to profound differences in target selectivity and functional performance. The specific ortho-fluorine substitution on 2-FCA directly alters the electron density of the aromatic ring and the adjacent alkene, which has been shown to be a critical determinant for enzyme inhibition profiles [1]. Direct comparative studies demonstrate that the ortho-fluoro regioisomer exhibits a unique selectivity pattern in cholinesterase inhibition, favoring butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a property opposite to that of the para-fluoro analog [1]. Furthermore, the alpha-fluorinated derivative (CAS 350-90-3), a close structural analog, has a significantly different melting point (156-159°C vs. 179-183°C), indicating distinct solid-state properties and potential differences in formulation or processing . These experimentally verifiable differences mean that using a cheaper or more readily available analog without the specific ortho-fluorination pattern would compromise research outcomes and invalidate established SAR (Structure-Activity Relationship) models.

Quantitative Differentiation Guide for 2-Fluorocinnamic Acid: Direct Comparative Evidence Against Analogs


Cholinesterase Inhibition Selectivity: Ortho-Fluorine Directs BChE Preference, Inverting the Para-Fluoro Profile

A systematic SAR study of halogenated cinnamic acid derivatives revealed that the position of the fluorine atom dictates the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While para-substituted analogs exhibit potent AChE inhibition (IC50 as low as 1.11 µM for certain derivatives) and poor activity against BChE, the ortho-substituted analogs show the opposite effect, favoring BChE inhibition [1]. This positional effect is a key differentiator for 2-fluorocinnamic acid (an ortho-substituted compound) in research applications targeting BChE.

Enzyme inhibition Alzheimer's disease research Cholinesterase selectivity

Biocide Potentiation: α-Fluorocinnamic Acid Achieves Synergistic FICI ≤ 1 with Lactic Acid Against Key Pathogens

A study on biocide potentiation evaluated the ability of cinnamic acid derivatives to enhance the activity of lactic acid (LA) and cetyltrimethylammonium bromide (CTAB). The combination of lactic acid with α-fluorocinnamic acid (a close structural relative to 2-fluorocinnamic acid, where the fluorine is on the alpha-carbon of the propenoic acid side chain) resulted in a fractional inhibitory concentration index (FICI) of ≤ 1 against both Escherichia coli and Staphylococcus aureus [1][2]. An FICI ≤ 1 indicates a synergistic or additive effect, demonstrating that the presence of the fluorine atom enables this functional property not observed with unsubstituted cinnamic acid.

Antimicrobial potentiation Biocide development Disinfectant formulation

Physicochemical Property Differentiation: Ortho-Fluorination Lowers pKa and Modulates LogP Relative to Unsubstituted Cinnamic Acid

The ortho-fluorine atom significantly alters the fundamental physicochemical properties of the cinnamic acid scaffold. 2-Fluorocinnamic acid exhibits a pKa of 3.70 and a logP of 1.92 . These values represent a quantifiable shift from unsubstituted cinnamic acid (typical pKa ~4.44, logP ~2.13). The lower pKa (increased acidity) is due to the electron-withdrawing inductive effect of the ortho-fluorine, while the slightly reduced logP indicates altered lipophilicity. These changes directly impact the compound's ionization state at physiological pH and its ability to partition into lipid membranes, which are critical factors in absorption, distribution, metabolism, and excretion (ADME) predictions.

Medicinal chemistry Drug design Physicochemical profiling

Melting Point Difference: Distinguishing Ortho-Phenyl from Alpha-Fluorinated Regioisomers

2-Fluorocinnamic acid (ortho-fluoro on the phenyl ring, CAS 451-69-4) possesses a melting point of 179-183°C . Its structural isomer, alpha-fluorocinnamic acid (fluoro on the alpha-carbon of the propenoic acid chain, CAS 350-90-3), has a distinctly lower melting point of 156-159°C . This 23-24°C difference is a direct consequence of the different fluorine placement and its impact on intermolecular forces in the solid state. This property provides a straightforward, non-spectroscopic method for identity verification and purity assessment in a procurement or quality control setting.

Analytical chemistry Quality control Solid-state chemistry

Prioritized Application Scenarios for 2-Fluorocinnamic Acid Based on Evidence of Differentiation


Development of BChE-Selective Inhibitors for Neurological Research

In medicinal chemistry programs focused on Alzheimer's disease and other neurological conditions, 2-fluorocinnamic acid is the preferred starting scaffold over para-fluoro or unsubstituted analogs when designing molecules with selective butyrylcholinesterase (BChE) inhibition. This application is directly supported by SAR studies showing that ortho-substitution, characteristic of 2-FCA, directs activity towards BChE rather than AChE, a selectivity profile that is inverted for para-fluoro compounds [1]. Using 2-FCA ensures the resulting library is biased toward the desired target profile.

Formulation of Synergistic Antimicrobial Combinations with Lactic Acid

For industrial biocide or disinfectant formulation, fluorinated cinnamic acids like α-fluorocinnamic acid are valuable potentiators. The experimental evidence of synergy (FICI ≤ 1) when combined with lactic acid against E. coli (FICI=0.8) and S. aureus (FICI=0.7) provides a quantitative basis for their use [2][3]. This is a specific, measurable functional advantage that non-fluorinated cinnamic acids do not necessarily provide to the same extent, making 2-FCA a strategic procurement choice for enhancing existing biocide formulations.

Chemical Synthesis and Medicinal Chemistry as an Ortho-Fluorinated Phenylpropenoic Acid Building Block

2-FCA is an essential building block for introducing an ortho-fluorophenylpropenoic acid moiety into larger molecules. Its unique electronic properties—quantified by its pKa of 3.70 and logP of 1.92—and its distinct solid-state properties (mp 179-183°C) differentiate it from other regioisomers . This ensures reproducible synthetic outcomes and predictable physicochemical properties in downstream compounds. Procurement of this specific isomer is non-negotiable for maintaining the integrity of a synthetic route or SAR study where the ortho-fluorine effect is a critical variable.

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